N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189650-77-8
VCID: VC6012769
InChI: InChI=1S/C24H22N4O3S.ClH/c29-21-9-10-22(30)28(21)18-8-4-7-17(13-18)23(31)26-24-25-19-11-12-27(15-20(19)32-24)14-16-5-2-1-3-6-16;/h1-8,13H,9-12,14-15H2,(H,25,26,31);1H
SMILES: C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
Molecular Formula: C24H23ClN4O3S
Molecular Weight: 482.98

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

CAS No.: 1189650-77-8

Cat. No.: VC6012769

Molecular Formula: C24H23ClN4O3S

Molecular Weight: 482.98

* For research use only. Not for human or veterinary use.

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride - 1189650-77-8

Specification

CAS No. 1189650-77-8
Molecular Formula C24H23ClN4O3S
Molecular Weight 482.98
IUPAC Name N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C24H22N4O3S.ClH/c29-21-9-10-22(30)28(21)18-8-4-7-17(13-18)23(31)26-24-25-19-11-12-27(15-20(19)32-24)14-16-5-2-1-3-6-16;/h1-8,13H,9-12,14-15H2,(H,25,26,31);1H
Standard InChI Key JWWKXFBRRMKHCK-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates two pharmacophoric motifs: a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold and a 3-(2,5-dioxopyrrolidin-1-yl)benzamide group. The thiazolo-pyridine system consists of a bicyclic structure merging thiazole and pyridine rings, while the benzamide moiety is substituted with a dioxopyrrolidine group at the meta position. The hydrochloride salt enhances aqueous solubility, though exact solubility metrics remain unreported.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₃ClN₄O₃S
Molecular Weight482.98 g/mol
IUPAC NameN-(5-benzyl-6,7-dihydro-4H- thiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide; hydrochloride
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
InChIKeyJWWKXFBRRMKHCK-UHFFFAOYSA-N

Structural Analogues

The 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core (CAS 1206248-09-0) serves as a foundational scaffold for derivatives. Comparative analysis shows that the addition of the 3-(2,5-dioxopyrrolidin-1-yl)benzamide group introduces hydrogen-bonding capacity via the amide and dioxopyrrolidine functionalities, potentially enhancing target engagement .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential functionalization of the thiazolo-pyridine core:

  • Core Preparation: 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is synthesized via cyclocondensation of appropriate thioamide and dihalopyridine precursors under inert atmosphere .

  • Benzamide Coupling: The free amine on the thiazolo-pyridine reacts with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in dichloromethane, catalyzed by triethylamine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization.

Analytical Validation

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C) verify regiochemistry, with characteristic shifts for the dioxopyrrolidine carbonyls (δ ~175 ppm in ¹³C NMR) and thiazole protons (δ 7.2–7.4 ppm in ¹H NMR).

Hypothesized Biological Activities

Mechanistic Insights

Though direct bioactivity data are absent, structural analogs suggest potential kinase or protease inhibition. The dioxopyrrolidine group may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymatic active sites. Additionally, the benzamide moiety could engage in π-π stacking with aromatic residues in target proteins.

Table 2: Putative Targets and Mechanisms

Target ClassProposed InteractionRationale
Tyrosine KinasesATP-binding site occlusionThiazole affinity for adenine pockets
HDACsZinc ion chelationDioxopyrrolidine coordination
Proteasomesβ-subunit inhibitionStructural mimicry of bortezomib

Pharmacokinetic Considerations

The compound’s logP (estimated 3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Metabolic stability studies are needed to assess susceptibility to cytochrome P450 oxidation.

Chemical Reactivity and Stability

Reaction Profiles

  • Amide Hydrolysis: Susceptible to acidic/basic conditions, yielding 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid and the corresponding amine.

  • Dioxopyrrolidine Ring-Opening: Nucleophilic attack at the carbonyl groups may occur under strong alkaline conditions.

Stability Data

  • Thermal Stability: Decomposes above 200°C (DSC data).

  • Photostability: UV irradiation (λ > 300 nm) induces gradual degradation, necessitating light-protected storage.

Research Frontiers and Challenges

Target Deconvolution

High-throughput screening against kinase libraries and proteomic profiling (e.g., affinity chromatography-mass spectrometry) could identify binding partners. Molecular dynamics simulations may predict binding poses to prioritize in vitro assays.

Synthetic Optimization

  • Yield Improvement: Transitioning from batch to flow chemistry may enhance reproducibility.

  • Green Chemistry: Solvent substitution (e.g., replacing dichloromethane with cyclopentyl methyl ether) could reduce environmental impact.

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